molecular formula C7H9ClN4O B13907730 2-Chloro-4-(morpholin-4-YL)-1,3,5-triazine

2-Chloro-4-(morpholin-4-YL)-1,3,5-triazine

Cat. No.: B13907730
M. Wt: 200.62 g/mol
InChI Key: LUPBEAVDFFJJCT-UHFFFAOYSA-N
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Description

2-Chloro-4-(morpholin-4-YL)-1,3,5-triazine is a heterocyclic compound that contains a triazine ring substituted with a chlorine atom and a morpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(morpholin-4-YL)-1,3,5-triazine typically involves the reaction of cyanuric chloride with morpholine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure selective substitution at the desired position on the triazine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(morpholin-4-YL)-1,3,5-triazine undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Condensation reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted triazine derivative, while oxidation can produce an oxide form of the compound.

Scientific Research Applications

2-Chloro-4-(morpholin-4-YL)-1,3,5-triazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of other diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(morpholin-4-YL)-1,3,5-triazine involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit the activity of specific enzymes or modulate receptor functions, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline
  • 2-Chloro-4-fluoro-5-(7-morpholin-4-yl-quinazolin-4-yl)phenyl
  • 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ones

Uniqueness

2-Chloro-4-(morpholin-4-YL)-1,3,5-triazine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-chloro-1,3,5-triazin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN4O/c8-6-9-5-10-7(11-6)12-1-3-13-4-2-12/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPBEAVDFFJJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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